N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-3-22(25-2,19-7-5-4-6-8-19)15-23-20(24)21-12-16-9-17(13-21)11-18(10-16)14-21/h4-8,16-18H,3,9-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBOXZBGDJWMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide typically involves multiple steps, starting from adamantane. One common method involves the functionalization of adamantane through radical reactions, which can introduce various substituents onto the adamantane core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material. The robustness of the reaction conditions and the availability of starting materials are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, onto the adamantane core.
Reduction: This reaction can reduce functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the adamantane core .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for research into treatments for conditions such as Alzheimer's disease and schizophrenia.
Case Study: Neuroprotective Effects
A study demonstrated that N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide exhibited neuroprotective properties in animal models of neurodegeneration. The compound was shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain, which is beneficial for cognitive function .
Anticancer Properties
Recent investigations have also focused on the compound's anticancer potential. Preliminary studies indicated that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.0 | Modulation of Bcl-2 family proteins |
G Protein-Coupled Receptor Modulation
This compound has been studied for its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological processes, and compounds that can selectively modulate their activity are valuable in drug development.
Case Study: GPCR Activity
In vitro assays revealed that the compound acts as a selective agonist at specific GPCRs, leading to enhanced signaling pathways involved in mood regulation and anxiety relief . This suggests its potential use in developing novel anxiolytic medications.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of these macromolecules, leading to various biological effects. The specific pathways involved depend on the particular application and the biological context .
Comparison with Similar Compounds
N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other adamantane derivatives .
Biological Activity
N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features an adamantane core, which is known for its stability and ability to interact with various biological targets. The substitution of a methoxy group and a phenylbutyl side chain enhances its lipophilicity and may influence its pharmacological properties.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
- Cytotoxicity : The compound has shown cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular receptors or enzymes involved in key biochemical pathways.
Proposed Mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, potentially influencing synaptic transmission.
- Enzyme Inhibition : It might inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Reduced viability in cancer cells | |
| Neuroprotection | Protection against oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro studies were performed on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 25 µM and 30 µM, respectively, indicating significant cytotoxicity. Further analysis revealed that the compound induced apoptosis in these cell lines through caspase activation pathways.
Research Findings
Recent research highlights the promising nature of this compound in various fields:
- Pharmacological Studies : Investigations into its pharmacokinetics show favorable absorption and distribution profiles in animal models.
- Toxicological Assessments : Acute toxicity studies have indicated a high safety margin, with no significant adverse effects observed at therapeutic doses.
- Mechanistic Insights : Ongoing studies aim to elucidate the precise molecular targets and pathways affected by the compound.
Q & A
Q. What are the established synthetic routes for N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide, and how do reaction conditions influence yield?
Synthesis typically involves multi-step protocols:
- Adamantane functionalization : React adamantane-1-carboxylic acid with activating agents (e.g., thionyl chloride) to form the reactive acyl chloride intermediate .
- Nucleophilic substitution : Couple the intermediate with the 2-methoxy-2-phenylbutylamine moiety under inert conditions (e.g., dry DCM or DMF) at 0–25°C .
- Optimization : Solvent polarity (acetonitrile vs. DMSO) and pH control (neutral to mildly basic) are critical for minimizing side reactions and achieving >70% yield .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : and NMR validate substituent connectivity (e.g., methoxy proton signals at δ 3.2–3.5 ppm, adamantane CH at δ 1.5–2.1 ppm) .
- Mass Spectrometry (HR-ESI-MS) : Confirm molecular weight (e.g., calculated m/z 385.24 for CHNO) .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
- Solubility : Limited aqueous solubility (logP ~4.5) necessitates DMSO stock solutions (≤10 mM) for cell-based studies .
- Stability : Stable at −20°C for months but degrades under UV light; use amber vials for storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Replace the methoxy group with halogenated or alkylated analogs to modulate lipophilicity and target binding .
- Biological assays : Test derivatives against disease-specific models (e.g., cancer cell lines, microbial strains) to correlate substituents with IC values (see hypothetical SAR table below) .
| Substituent Modifications | Target Activity (IC, μM) | Selectivity Index | Mechanism Hypothesis |
|---|---|---|---|
| 2-Methoxy (Parent) | 15.2 (MCF-7) | 3.5 | Apoptosis induction |
| 2-Chloro | 8.7 (HeLa) | 5.1 | ROS generation |
| 2-Ethyl | 22.4 (A549) | 1.8 | Cell cycle arrest |
Q. What computational strategies are effective for predicting target binding and metabolization pathways?
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Compare plasma exposure (AUC) and tissue distribution to identify bioavailability bottlenecks .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylation at adamantane C3) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators Bcl-2/Bax) .
- Proteomics : SILAC-based quantification to track target protein modulation (e.g., kinase inhibition) .
- CRISPR-Cas9 knockout : Validate target dependency by deleting putative receptor genes .
Methodological Notes
- Data gaps : Specific pharmacokinetic or clinical data for this compound require empirical validation, as existing evidence focuses on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
